4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one
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Overview
Description
4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with formaldehyde in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.
2,5-furandicarboxylic acid: A related compound with carboxylic acid groups instead of hydroxymethyl and methyl groups.
Uniqueness
4-(hydroxymethyl)-3-methyl-2,5-dihydrofuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and methyl groups makes it a versatile intermediate in various synthetic and industrial applications.
Properties
CAS No. |
1604042-29-6 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
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